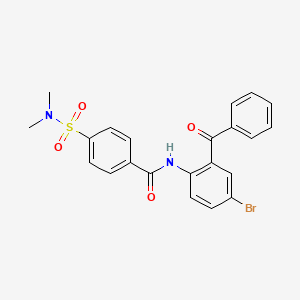
N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide, also known as BB-94, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that are involved in the breakdown of extracellular matrix proteins, which play a key role in tissue remodeling and repair. BB-94 has been extensively studied for its potential therapeutic applications in cancer, arthritis, and other diseases.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Anticonvulsant Applications
N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide derivatives have been investigated for their potential neuroprotective and anticonvulsant activities. Notably, certain derivatives have shown significant neuroprotective efficacy in experimental traumatic brain injury models and marked anticonvulsant properties in animal models, suggesting potential applications in neurological conditions and epilepsy treatment respectively (Lubisch et al., 2003), (Diouf et al., 1997).
Anti-hyperglycemic and Anti-hyperlipidemic Effects
Studies have explored the anti-hyperglycemic and anti-hyperlipidemic effects of glibenclamide analogues, including this compound derivatives. These compounds demonstrated notable effects in diabetic rats, indicating potential applications in managing diabetes and associated lipid abnormalities (Ahmadi et al., 2014).
Sigma-2 Receptor Imaging in Solid Tumors
A series of fluorine-containing benzamide analogs, including this compound derivatives, were synthesized and evaluated for their potential as ligands in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their use in tumor imaging and possibly in targeted therapy (Tu et al., 2007).
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4S/c1-25(2)30(28,29)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAXNEMXRRFESU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)
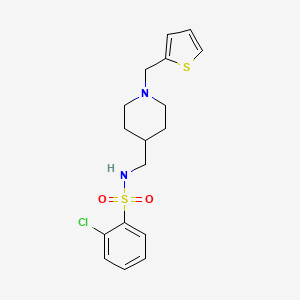

![N-(3-hydroxyphenyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2396403.png)
![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2396404.png)
![N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2396408.png)
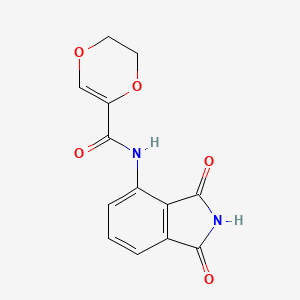
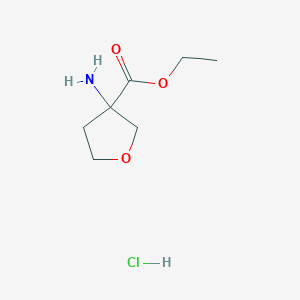
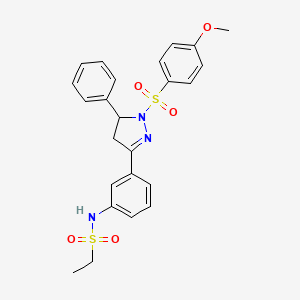
![6-(5-Pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2396416.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2396417.png)
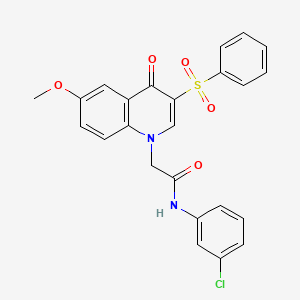
![1-[(2-fluorophenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2396419.png)
